Dansyl-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

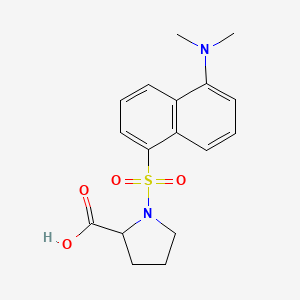

1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJIWURDCGMVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Landscape of Dansyl-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dansyl-proline, a fluorescent derivative of the amino acid proline, has carved a significant niche in biochemical and pharmaceutical research. Its unique chemical properties, particularly its fluorescence, make it an invaluable tool for sensitive detection and analysis of peptides and proteins. This technical guide provides an in-depth exploration of the chemical and physical characteristics of this compound, complete with experimental protocols and visual workflows to support its application in the laboratory.

Core Chemical and Physical Properties

This compound is synthesized by the reaction of Dansyl chloride with the secondary amine of L-proline. This process attaches the 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group to the proline ring, imparting the molecule with its characteristic fluorescence.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀N₂O₄S | [1][2] |

| Molecular Weight | 348.42 g/mol | [1][2][3] |

| Melting Point | 150-153 °C | [1][4] |

| Boiling Point | 559.6 ± 60.0 °C (Predicted) | [2][4] |

| Density | 1.385 ± 0.06 g/cm³ (Predicted) | [1][4] |

| pKa | 3.31 ± 0.20 (Predicted) | [2][5] |

| Solubility | Limited in water; soluble in DMSO, DMF | [1] |

| Appearance | Solid | |

| Stability | Stable. Store cold. Incompatible with strong oxidizing agents. | [2][5] |

Spectroscopic Properties: The Fluorescent Signature

The most notable feature of this compound is its fluorescence, which is central to its utility in various biochemical assays. The dansyl group is a fluorophore that exhibits changes in its fluorescence properties based on the polarity of its environment.

Fluorescence Spectroscopy

This significant Stokes shift (the difference between the excitation and emission maxima) is advantageous as it minimizes self-quenching and improves the signal-to-noise ratio in fluorescence measurements.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for its synthesis and a common application.

Synthesis of this compound

This protocol outlines the basic laboratory synthesis of this compound from L-proline and Dansyl chloride.

Materials:

-

L-proline

-

Dansyl chloride

-

Acetone

-

Sodium bicarbonate solution (saturated)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

Procedure:

-

Dissolve L-proline in a saturated sodium bicarbonate solution.

-

In a separate flask, dissolve Dansyl chloride in acetone.

-

Slowly add the Dansyl chloride solution to the L-proline solution while stirring vigorously at room temperature.

-

Maintain the pH of the reaction mixture between 9 and 10 by adding sodium bicarbonate solution as needed.

-

Allow the reaction to proceed for several hours or overnight in the dark.

-

After the reaction is complete, remove the acetone using a rotary evaporator.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted Dansyl chloride.

-

Acidify the aqueous solution to a pH of approximately 3 with 1 M hydrochloric acid. This will precipitate the this compound.

-

Extract the this compound into ethyl acetate.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate under reduced pressure to obtain the this compound product.

N-Terminal Amino Acid Analysis using Dansyl Chloride

Dansyl chloride is a classical reagent for determining the N-terminal amino acid of a peptide or protein.

Materials:

-

Peptide or protein sample

-

Dansyl chloride solution (in acetone)

-

Sodium bicarbonate buffer (pH ~9.5)

-

Hydrochloric acid (6 M)

-

Heating block or oven

-

Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system

-

Dansyl-amino acid standards

Procedure:

-

Dissolve the peptide or protein sample in the sodium bicarbonate buffer.

-

Add an excess of Dansyl chloride solution and incubate in the dark at 37°C for 1-2 hours.

-

After the reaction, evaporate the acetone.

-

Add 6 M HCl to the sample.

-

Hydrolyze the peptide by heating at 105°C for 12-24 hours. This cleaves all peptide bonds, leaving the N-terminal amino acid derivatized with the dansyl group.

-

Dry the hydrolysate.

-

Redissolve the sample in a suitable solvent.

-

Identify the Dansyl-N-terminal amino acid by comparing its chromatographic behavior (TLC or HPLC) with that of known Dansyl-amino acid standards.

Visualizing Workflows and Structures

Graphical representations of experimental workflows and chemical structures can aid in understanding the processes involving this compound.

Caption: Synthesis of this compound from its reactants.

Caption: Workflow for N-terminal amino acid sequencing.

References

- 1. This compound (48201-36-1) for sale [vulcanchem.com]

- 2. DANSYL-L-PROLINE | 1239-94-7 [chemicalbook.com]

- 3. This compound | C17H20N2O4S | CID 598802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dansyl-L-proline , 97% , 1239-94-7 - CookeChem [cookechem.com]

- 5. guidechem.com [guidechem.com]

- 6. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

Synthesis and characterization of Dansyl-proline.

An In-depth Technical Guide to the Synthesis and Characterization of Dansyl-proline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of this compound, a fluorescent derivative of the amino acid proline. It is widely utilized in biochemical and analytical research for the labeling of proteins, peptides, and other primary and secondary amines, enabling sensitive detection and quantification.

Introduction

This compound is synthesized by the reaction of L-proline with dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). This process, known as dansylation, attaches the fluorescent dansyl group to the secondary amine of the proline ring. The resulting compound exhibits strong fluorescence, making it an invaluable tool for various analytical techniques, including high-performance liquid chromatography (HPLC) and fluorescence spectroscopy. Its applications range from N-terminal amino acid sequencing to probing enzyme-substrate interactions and receptor mapping.[1][2][3]

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic substitution reaction between L-proline and dansyl chloride under alkaline conditions. The secondary amine of the proline ring acts as the nucleophile, attacking the sulfonyl chloride of the dansyl group.

Experimental Protocol: Synthesis

Materials:

-

L-proline

-

Dansyl chloride

-

Sodium carbonate or other suitable base

-

Acetone

-

Water

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

Procedure:

-

Dissolve L-proline in an aqueous solution.

-

Add sodium carbonate to the solution to achieve an alkaline pH (typically pH 9.0).[4] This deprotonates the carboxylic acid and ensures the proline amine is sufficiently nucleophilic.

-

Separately, dissolve dansyl chloride in acetone.

-

Slowly add the dansyl chloride solution to the L-proline solution with constant stirring.

-

Allow the reaction to proceed at an elevated temperature (e.g., 60-70°C) for approximately one hour.[4][5]

-

After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the this compound.

-

The product can then be purified through extraction with an organic solvent like ethyl acetate, followed by evaporation of the solvent. Further purification can be achieved by recrystallization or chromatography if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Once synthesized, this compound must be characterized to confirm its identity and purity. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀N₂O₄S | [1][6][7] |

| Molecular Weight | 348.42 g/mol | [1][6][7] |

| Monoisotopic Mass | 348.11437830 Da | [6][8] |

| Melting Point | 150-153 °C | [7] |

| pKa (Predicted) | 3.31 ± 0.20 | [7][8] |

| XLogP3 | 2.6 | [8] |

Table 2: Spectroscopic and Mass Spectrometry Data

| Technique | Parameter | Value | Reference |

| Fluorescence | Excitation (λex) | ~335 - 340 nm | [1][9] |

| Emission (λem) | ~518 - 525 nm | [1][9] | |

| Mass Spectrometry | ESI-MS [M+H]⁺ | m/z 349.1 | [1] |

| ESI-MS Fragment | m/z 234.1 (Dansyl fragment) | [1] | |

| GC-MS Peaks | m/z 170, 171, 348 | [6] | |

| ¹³C NMR | Spectra Data | Available in SpectraBase | [6] |

Analytical Characterization

High-performance liquid chromatography is the primary method for assessing the purity of this compound and for its quantification in complex mixtures.

Experimental Protocol: HPLC Analysis

Objective: To separate and quantify this compound using reverse-phase HPLC.

Instrumentation & Reagents:

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase column (e.g., 5 µm, 250 × 4.6 mm)[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[1]

-

This compound standard and sample solutions

Procedure:

-

Equilibrate the C18 column with the initial mobile phase composition.

-

Set the detector wavelength. For fluorescence detection, use an excitation of ~340 nm and an emission of ~525 nm.[1] For UV detection, monitoring can be performed at 250 nm.[4]

-

Inject the sample onto the column.

-

Elute the sample using a gradient program. A typical gradient is 20% to 60% Mobile Phase B over 20 minutes.[1]

-

Maintain a constant flow rate, for example, 1.0 mL/min.[1]

-

Identify the this compound peak by comparing its retention time with that of a known standard. Under the specified conditions, a retention time of approximately 14.3 minutes is expected.[1]

Table 3: Example HPLC Method Parameters

| Parameter | Condition | Reference |

| Column | C18 (5 µm, 250 × 4.6 mm) | [1] |

| Mobile Phase A | 0.1% TFA in Water | [1] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | [1] |

| Gradient | 20% to 60% B over 20 min | [1] |

| Flow Rate | 1.0 mL/min | [1] |

| Detection | Fluorescence (λex/λem = 340/525 nm) | [1] |

| Retention Time | ~14.3 min | [1] |

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Applications in Research and Development

The unique fluorescent properties of this compound make it a versatile tool for:

-

N-Terminal Protein Sequencing: A classic method for identifying the first amino acid in a peptide chain.[1]

-

Fluorescent Labeling: Used to derivatize primary and secondary amines for sensitive detection in HPLC and other separation techniques.[2]

-

Enzyme Assays: Its fluorescence is often sensitive to the local environment, allowing it to be used as a probe for binding events in enzyme active sites.[1]

-

Receptor Mapping: this compound conjugates can serve as fluorescent ligands to study ligand-receptor dynamics in real-time.[1]

Conclusion

This guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The experimental protocols and tabulated data offer a practical resource for researchers in biochemistry, analytical chemistry, and drug development. Adherence to these methodologies will ensure the reliable production and validation of this important fluorescent probe for a wide array of scientific applications.

References

- 1. This compound (48201-36-1) for sale [vulcanchem.com]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C17H20N2O4S | CID 598802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DANSYL-L-PROLINE | 1239-94-7 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

The Inner Workings of a Fluorescent Reporter: A Technical Guide to the Dansyl-Proline Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence mechanism of Dansyl-proline, a widely utilized fluorescent probe in biochemical and pharmaceutical research. We will delve into the core principles governing its fluorescence, the environmental factors influencing its emission, and detailed protocols for its application.

Core Mechanism: Intramolecular Charge Transfer and Environmental Sensitivity

The fluorescence of this compound is governed by a phenomenon known as Intramolecular Charge Transfer (ICT) . The dansyl group consists of an electron-donating dimethylamino group and an electron-withdrawing sulfonyl group attached to a naphthalene ring. Upon excitation with ultraviolet (UV) light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the dimethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the naphthalene sulfonyl moiety.

This photoinduced electron transfer results in the formation of an excited state with a significant separation of charge, known as the ICT state. The stability of this charge-separated state is highly dependent on the polarity of the surrounding environment.

Solvatochromism: A Shift in Color with Solvent Polarity

This compound exhibits pronounced solvatochromism , meaning its absorption and emission spectra are sensitive to the polarity of the solvent. In non-polar (hydrophobic) environments, the ICT state is less stabilized, leading to a higher energy gap between the excited and ground states. This results in a blue-shifted (shorter wavelength) emission and a higher fluorescence quantum yield.

Conversely, in polar (hydrophilic) solvents, the polar solvent molecules can arrange themselves around the dipolar excited state, stabilizing it and lowering its energy. This leads to a red-shifted (longer wavelength) emission and often a decrease in the fluorescence quantum yield. This sensitivity to the local environment is the cornerstone of this compound's utility as a probe for binding events and conformational changes in macromolecules like proteins. When this compound binds to a hydrophobic pocket on a protein, its fluorescence intensity increases, and the emission maximum shifts to a shorter wavelength.[1]

Twisted Intramolecular Charge Transfer (TICT)

A more refined model for the ICT state in some dansyl derivatives is the Twisted Intramolecular Charge Transfer (TICT) state. In the ground state, the dimethylamino group is roughly planar with the naphthalene ring. Upon excitation in a polar solvent, rotation can occur around the bond connecting the dimethylamino group to the naphthalene ring. This twisting leads to a perpendicular orientation, which further enhances the charge separation and stabilizes the excited state, resulting in the characteristic red-shifted emission. The extent of this twisting and the resulting fluorescence properties are highly dependent on the viscosity and polarity of the medium.[2][3]

Quantitative Fluorescence Data

The following tables summarize key quantitative data for dansyl derivatives, providing a reference for experimental design. Data for Dansyl-glycine is often used as a proxy for this compound due to their structural similarity.

Table 1: Excitation and Emission Maxima of Dansyl Derivatives

| Compound | Solvent | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) |

| Dansyl-glycine | Dioxane | ~330 | ~500 |

| Dansyl-glycine | Water | ~340 | ~560 |

| Dansyl amide | Ethanol | 340 | 530-535 |

| This compound | Not Specified | 340 | 525 |

Note: These values can vary slightly depending on the specific experimental conditions.

Table 2: Fluorescence Quantum Yields (Φ_F) of Dansyl-glycine

| Solvent | Quantum Yield (Φ_F) |

| Water | 0.07 |

| Dioxane | 0.66 |

The significant difference in quantum yield between water and a non-polar solvent like dioxane highlights the profound effect of the environment on the fluorescence of dansyl derivatives.

Experimental Protocols

Protocol for Measuring Fluorescence Spectra

Objective: To measure the excitation and emission spectra of this compound in a given solvent or in the presence of a binding partner.

Materials:

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Solvent of interest (e.g., buffer, organic solvent)

-

Macromolecule solution (if studying binding)

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the solvent of interest. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

For binding studies, titrate the this compound solution with increasing concentrations of the macromolecule.

-

-

Instrument Setup:

-

Set the excitation wavelength (e.g., 340 nm) and scan the emission spectrum over a relevant range (e.g., 400-650 nm).

-

To record the excitation spectrum, set the emission wavelength to the maximum of the emission spectrum and scan the excitation wavelengths (e.g., 280-400 nm).

-

Set appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

-

-

Data Acquisition:

-

Record the fluorescence spectra of the this compound solution and a blank (solvent only).

-

Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.

-

-

Data Analysis:

-

Determine the excitation and emission maxima.

-

For binding studies, plot the change in fluorescence intensity or emission maximum as a function of macromolecule concentration to determine binding parameters.

-

Protocol for Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

This compound solution

-

Quantum yield standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Solvent

Methodology:

-

Absorbance Measurement:

-

Prepare a series of dilute solutions of both the this compound and the standard in the same solvent.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be in the range of 0.02 to 0.1.[4]

-

-

Fluorescence Measurement:

-

Record the corrected fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the this compound and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) where:

-

Φ is the quantum yield

-

Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

n is the refractive index of the solvent[5]

-

-

Protocol for HPLC Analysis of Dansylated Proline

Objective: To separate and quantify this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

-

HPLC system with a fluorescence detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

This compound standard solutions

-

Sample containing this compound

Methodology:

-

Sample Preparation:

-

If analyzing a complex mixture, perform a derivatization reaction by reacting the sample with dansyl chloride to form this compound. This is typically done under alkaline conditions (e.g., pH 9.5-10.5) at an elevated temperature.[6]

-

Filter the sample through a 0.22 µm filter before injection.

-

-

HPLC Conditions:

-

Set the fluorescence detector to an excitation wavelength of ~340 nm and an emission wavelength of ~525 nm.[7]

-

Equilibrate the C18 column with the initial mobile phase composition.

-

Use a gradient elution program, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute this compound. A typical gradient might be from 20% to 80% B over 20 minutes.

-

Set the flow rate to a typical value for the column used (e.g., 1 mL/min).

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time compared to a standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standard solutions.

-

Visualizations

Caption: Intramolecular Charge Transfer (ICT) mechanism of this compound fluorescence.

Caption: General experimental workflow for using this compound as a fluorescent probe.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (48201-36-1) for sale [vulcanchem.com]

Navigating the Challenges of Dansyl-proline in Aqueous Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Dansyl-proline in aqueous solutions. Given the limited availability of precise quantitative data, this document focuses on providing a comprehensive overview of its known physicochemical properties, offering detailed experimental protocols for its characterization, and presenting potential applications in cellular signaling studies.

Physicochemical Properties of N-Dansyl-L-proline

N-Dansyl-L-proline is a fluorescent derivative of the amino acid L-proline. The covalent attachment of the dansyl group imparts fluorescence to the molecule, making it a valuable tool in various biochemical and analytical applications. However, this modification also significantly influences its solubility and stability in aqueous environments.

A summary of the key physical and chemical properties of N-Dansyl-L-proline is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀N₂O₄S | [][2] |

| Molecular Weight | 348.42 g/mol | [][2] |

| Melting Point | 150-153°C | [][2] |

| Boiling Point | 559.6°C at 760 mmHg | [][2] |

| Density | 1.385 g/cm³ | [2] |

| pKa (Predicted) | 3.31 ± 0.20 | [3] |

| Aqueous Solubility | Limited | [2] |

| Solubility in Organic Solvents | Soluble in DMSO and DMF | [2] |

| Appearance | Solid | - |

| Storage Conditions | 2-8°C, protected from moisture | [][3] |

Table 1: Physicochemical Properties of N-Dansyl-L-proline

Aqueous Solubility of this compound

The aqueous solubility of this compound is consistently reported as "limited".[2] This low solubility is attributed to the hydrophobic nature of the dansyl group, which counteracts the hydrophilicity of the proline backbone. For practical applications, stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), in which this compound exhibits good solubility.[2] These stock solutions can then be diluted into aqueous buffers for experimental use, though care must be taken to avoid precipitation.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The following protocol outlines a standard shake-flask method that can be adapted to determine the quantitative aqueous solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer.

Materials:

-

N-Dansyl-L-proline (solid)

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

-

Vortex mixer

-

Incubator shaker

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed container. The excess solid should be visible.

-

Tightly seal the container to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After incubation, allow the suspension to settle.

-

Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer (or a suitable solvent if solubility is very low, with appropriate dilution into the mobile phase).

-

Analyze the filtered supernatant and the standard solutions by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the aqueous solubility.

-

Stability of this compound in Aqueous Solutions

N-Dansyl-L-proline is generally considered to be stable when stored under appropriate conditions (refrigerated and protected from light).[3] However, the stability of this compound in aqueous solutions, particularly over extended periods and at different pH values and temperatures, is not well-documented in the literature. The primary concern for dansylated compounds in aqueous media is the potential for hydrolysis of the sulfonamide bond, especially under acidic or basic conditions.

Experimental Protocol for Assessing Aqueous Stability

This protocol provides a framework for evaluating the stability of this compound in aqueous solutions over time.

Objective: To assess the degradation of this compound in an aqueous buffer at a specific pH and temperature over time.

Materials:

-

Stock solution of N-Dansyl-L-proline in a suitable organic solvent (e.g., DMSO).

-

Aqueous buffer of interest (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, carbonate-bicarbonate buffer for basic pH).

-

Constant temperature incubator or water bath.

-

HPLC system with a UV or fluorescence detector.

-

Autosampler vials.

Procedure:

-

Sample Preparation:

-

Prepare a working solution of this compound in the chosen aqueous buffer by diluting the stock solution. The final concentration of the organic solvent should be kept to a minimum (e.g., <1%) to minimize its effect on stability.

-

Dispense aliquots of the working solution into multiple autosampler vials.

-

-

Incubation:

-

Place the vials in a constant temperature environment (e.g., 4°C, 25°C, 37°C).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove a vial from the incubator.

-

Immediately analyze the sample by HPLC to determine the concentration of the intact this compound.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time.

-

Calculate the degradation rate and the half-life (t₁/₂) of this compound under the tested conditions. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

-

Application in Cellular Signaling: A Hypothetical Workflow

Dansyl-based fluorescent probes are valuable tools for studying cellular processes, including signaling pathways.[4][5][6] While specific applications of this compound in signaling are not extensively documented, its fluorescent properties make it a candidate for use as a probe, potentially for G-protein coupled receptors (GPCRs) if incorporated into a suitable ligand.

The following diagram illustrates a hypothetical workflow for using a this compound-containing ligand to study GPCR binding.

Caption: Workflow for a GPCR binding assay using a this compound labeled ligand.

This workflow demonstrates the steps from preparing the cells and the fluorescent ligand to the final determination of binding affinity (Kd) and receptor density (Bmax).

This compound in a G-Protein Coupled Receptor (GPCR) Signaling Pathway

Fluorescently labeled ligands are instrumental in elucidating the intricacies of GPCR signaling.[7][8] A ligand incorporating this compound could serve as a fluorescent probe to visualize receptor localization, trafficking, and to quantify ligand-receptor interactions.

The diagram below illustrates a simplified GPCR signaling cascade initiated by the binding of a this compound labeled ligand.

References

- 2. This compound (48201-36-1) for sale [vulcanchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Toward fluorescent probes for G-protein-coupled receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectral Properties of Dansyl-proline

This guide provides a comprehensive overview of the spectral properties of this compound, a fluorescent probe widely utilized in biochemical and pharmaceutical research. The document details its core photophysical characteristics, the experimental protocols for their measurement, and the influence of environmental factors on its fluorescence, offering valuable insights for its application in various scientific assays.

Introduction to this compound

This compound is a fluorescent molecule created by covalently linking a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) to the amino group of the amino acid proline.[1][2] This modification imparts strong fluorescence to the otherwise non-fluorescent proline, making it an excellent probe for a variety of applications. The dansyl fluorophore is known for its sensitivity to the local environment, particularly polarity, which makes this compound a valuable tool for studying molecular interactions, protein structures, and enzymatic mechanisms.[1][3][4] Its applications range from classic N-terminal protein sequencing to advanced real-time tracking of ligand-receptor binding.[1]

Core Spectral Properties

The fluorescence of this compound is governed by an intramolecular charge-transfer (ICT) mechanism between the dimethylamino electron donor group and the naphthalene sulfonyl electron acceptor group.[3][4] This results in a large excited-state dipole moment, making its spectral properties highly dependent on the surrounding environment.

2.1. Absorption and Emission Spectra

This compound typically exhibits a broad absorption (excitation) band in the near-UV region and a strong fluorescence emission in the visible region.[3] The exact peak positions are highly influenced by solvent polarity.

-

Excitation Maximum (λ_ex) : Generally found around 335-340 nm.[1][5]

-

Emission Maximum (λ_em) : Ranges from approximately 480 nm in non-polar environments to 580 nm in polar, aqueous environments. A common value cited for quantification is 525 nm.[1] This significant shift is a key feature of the probe.

2.2. Environmental Effects on Fluorescence

The utility of this compound as a probe is largely derived from the sensitivity of its emission spectrum to its microenvironment.

-

Solvent Polarity : In non-polar (hydrophobic) solvents, this compound exhibits a blue-shifted emission (shorter wavelength) and a high fluorescence quantum yield. As the solvent polarity increases, the emission peak undergoes a significant red-shift (to longer wavelengths) and the quantum yield decreases.[6] This phenomenon, known as solvatochromism, is due to the stabilization of the polar excited state by the polar solvent molecules. This property is exploited to probe hydrophobic binding sites in proteins and other macromolecules.[1]

-

pH Sensitivity : The fluorescence of this compound is sensitive to pH, particularly in acidic conditions. The tertiary amine of the dimethylamino group can become protonated at low pH, which leads to a loss of its electron-donating ability and subsequent quenching of the fluorescence.[7] This effect has been utilized to develop pH-sensitive fluorescent probes for acidic environments.[7]

Quantitative Spectral Data

The following table summarizes the key quantitative photophysical properties of this compound and related dansyl compounds. The data highlights the strong dependence of emission wavelength and quantum yield on the solvent environment.

| Property | Solvent | Value | Reference(s) |

| Excitation Maximum (λ_ex) | General | ~335 - 340 nm | [1][5] |

| Emission Maximum (λ_em) | General | ~518 - 540 nm | [5][8] |

| Dioxane (Non-polar) | ~500 nm (Dansyl glycine) | ||

| Water (Polar) | ~580 nm (Dansyl glycine) | ||

| Quantum Yield (Φ_F) | Dioxane (Non-polar) | 0.66 (Dansyl glycine) | |

| Water (Polar) | 0.07 (Dansyl glycine) | ||

| Molar Extinction Coeff. | Dioxane | 4,300 cm⁻¹/M at 338.5 nm (Dansyl glycine) |

Experimental Protocols

Accurate characterization of this compound's spectral properties requires standardized experimental procedures.

4.1. Protocol for Absorption and Fluorescence Spectroscopy This protocol outlines the measurement of absorption and emission spectra.

-

Sample Preparation : Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution in the solvent of interest (e.g., ethanol, water, buffer) to a final concentration that yields an absorbance of < 0.1 at the excitation wavelength to prevent inner-filter effects. Use 1 cm pathlength quartz cuvettes.

-

Absorption Measurement : Use a dual-beam UV-Vis spectrophotometer. Record the absorption spectrum from approximately 250 nm to 450 nm. Use the solvent as a blank reference.

-

Fluorescence Measurement : Use a calibrated spectrofluorometer. Set the excitation wavelength to the absorption maximum (e.g., 340 nm). Scan the emission spectrum from ~400 nm to 700 nm. Ensure excitation and emission slit widths are set appropriately (e.g., 4-5 nm bandwidth) to balance signal intensity and spectral resolution.[9] Correct the final spectrum for instrument-specific wavelength sensitivity.

4.2. Protocol for Fluorescence Quantum Yield (Φ_F) Determination The absolute method using an integrating sphere is preferred for accuracy.

-

Instrumentation : A spectrofluorometer equipped with an integrating sphere is required.[10][11][12]

-

Measurement - Step 1 (Blank) : Place a cuvette containing only the solvent (blank) into the integrating sphere. Set the excitation wavelength and record the spectrum across a range that includes the excitation scatter peak. This measures the light scattered by the blank.[10][12]

-

Measurement - Step 2 (Sample) : Replace the blank with the this compound sample cuvette. Using the same instrument settings, record the spectrum. This measurement will show a depleted scatter peak (due to absorption) and the fluorescence emission peak.[10][12]

-

Calculation : The instrument software calculates the quantum yield by integrating the area of the lamp scatter profile for the blank and the sample, and the area of the sample's emission spectrum. The quantum yield is the ratio of emitted photons to absorbed photons.[10][12]

4.3. Protocol for Fluorescence Lifetime (τ) Measurement Time-Correlated Single Photon Counting (TCSPC) is the most common and robust method.[13]

-

Instrumentation : A TCSPC system, including a high-repetition pulsed light source (e.g., picosecond LED or laser at ~340 nm), a fast single-photon detector (e.g., PMT), and timing electronics.[9][13]

-

Instrument Response Function (IRF) : Measure the IRF by using a scattering solution (e.g., colloidal silica) in place of the sample. This records the temporal profile of the excitation pulse and the detector response.[9]

-

Sample Measurement : Replace the scattering solution with the this compound sample and acquire the fluorescence decay histogram over time until sufficient photon counts are collected for good statistics.[13]

-

Data Analysis : Use specialized software to perform an iterative deconvolution of the IRF from the measured sample decay. Fit the resulting decay curve to an exponential function (or multi-exponential function) to determine the fluorescence lifetime (τ).[9]

Visualizations

References

- 1. This compound (48201-36-1) for sale [vulcanchem.com]

- 2. This compound | C17H20N2O4S | CID 598802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 7. Development of a Simple Dansyl-Based PH Fluorescent Probe in Acidic Medium and Its Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.3. Fluorescence Lifetime Measurements [bio-protocol.org]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. horiba.com [horiba.com]

Dansyl-Proline: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dansyl-proline, a fluorescently labeled amino acid derivative with significant applications in biochemical and pharmaceutical research. This document covers its fundamental properties, experimental applications, and relevant biological pathways, presenting data in a structured and accessible format for laboratory professionals.

Core Properties of this compound

This compound is a derivative of the amino acid proline, covalently modified with a dansyl group. This modification imparts fluorescent properties to the molecule, making it a valuable tool for various detection methods.

| Property | Value | Citation |

| CAS Number | 1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid: Not explicitly found; Dansyl-L-proline cyclohexylammonium salt: 48201-36-1 | [1] |

| Molecular Weight | 348.4 g/mol | [1] |

| Molecular Formula | C17H20N2O4S | [1] |

| Excitation Maximum (λex) | ~335-340 nm | [2][3] |

| Emission Maximum (λem) | ~518-525 nm | [2][3] |

Applications in Research and Drug Development

This compound and the broader technique of dansylation have been instrumental in various fields of study. The fluorescence of the dansyl group allows for highly sensitive detection of molecules.

| Application Area | Description | Citations |

| N-Terminal Protein Sequencing | The dansyl method is a classic technique for identifying the N-terminal amino acid of a peptide. Dansyl chloride reacts with the primary amine of the N-terminal residue, and after acid hydrolysis, the fluorescent dansylated amino acid can be identified.[2] | [2] |

| Enzymology | The fluorescence of this compound is often quenched upon binding to hydrophobic pockets of enzymes. This property is utilized to study substrate recognition mechanisms and to determine binding affinities of inhibitors.[2] | [2] |

| Receptor Mapping | Conjugates of this compound can be used as fluorescent probes for receptors, such as G protein-coupled receptors (GPCRs). Binding to the receptor can lead to a significant enhancement in fluorescence, enabling the study of ligand-receptor dynamics in real-time.[2] | [2] |

| Drug Development | Proline and its analogues are important building blocks in the synthesis of small-molecule drugs and pharmaceutical peptides.[4][5] The unique structural properties of proline analogues can enhance the efficacy and reduce side effects of pharmaceutical compounds.[4] L-proline uptake is also being explored as a potential drug target in diseases like Chagas disease.[6] | [4][5][6] |

| Chromatography | Dansylation is a widely used pre-column derivatization technique in High-Performance Liquid Chromatography (HPLC) to enable fluorescent detection of amino acids and other primary and secondary amines that lack a natural chromophore.[7][8] | [7][8] |

Experimental Protocols

General Protocol for Dansylation of Peptides for N-Terminal Analysis

This protocol outlines the fundamental steps for labeling a peptide with dansyl chloride for subsequent N-terminal amino acid identification.

-

Reaction Setup : Dissolve the peptide in a suitable buffer, typically at an alkaline pH (e.g., pH 9.5-10.5 with sodium bicarbonate).

-

Dansyl Chloride Addition : Add a solution of dansyl chloride in an organic solvent (e.g., acetone) to the peptide solution. The reaction is typically carried out in the dark due to the light sensitivity of the dansyl group.

-

Incubation : Allow the reaction to proceed at room temperature or with gentle heating.

-

Hydrolysis : After the reaction is complete, the peptide is hydrolyzed into its constituent amino acids using strong acid (e.g., 6M HCl) at an elevated temperature (e.g., 105°C) for several hours.

-

Analysis : The resulting mixture, containing the dansylated N-terminal amino acid and free amino acids, is then separated and identified, typically by HPLC or thin-layer chromatography, using fluorescence detection.[2]

Protocol for Dansylation of Polyamines for HPLC Analysis

This method is adapted from a study on polyamine quantification.[7]

-

Sample Preparation : Homogenize the biological sample in perchloric acid, incubate on ice, and then centrifuge to obtain a supernatant containing free polyamines.

-

Dansylation Reaction :

-

Mix the extract with an internal standard (e.g., 1,7-diaminoheptane).

-

Add a saturated sodium bicarbonate solution.

-

Add dansyl chloride solution in acetone.

-

Incubate the mixture in the dark at 70°C for 50 minutes.

-

-

Quenching : Add a proline solution to react with the excess dansyl chloride and incubate at room temperature in the dark for 30 minutes.

-

Extraction : Extract the dansylated polyamines with an organic solvent like toluene.

-

Analysis : Evaporate the organic phase and resuspend the residue in acetonitrile for analysis by reverse-phase HPLC with a C18 column and fluorescence detection.[7]

Signaling Pathways and Biological Context

While this compound itself is primarily a synthetic tool, the molecule it is derived from, proline, is deeply involved in cellular signaling, particularly in response to stress. Understanding proline metabolism provides a crucial context for many studies where this compound might be employed.

In plants, proline biosynthesis and catabolism are tightly regulated in response to abiotic stresses like drought and salinity.[9][10] The accumulation of proline is thought to act as an osmoprotectant and a scavenger of reactive oxygen species (ROS).[9][10] Key signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, are involved in regulating proline biosynthesis under stress conditions.[11]

Caption: Proline metabolism and its regulation by stress signaling pathways in plants.

The experimental workflow for using this compound often involves a series of steps from sample preparation to final analysis. The following diagram illustrates a generalized workflow for protein analysis using dansylation.

Caption: Generalized experimental workflow for N-terminal protein analysis using dansylation.

References

- 1. This compound | C17H20N2O4S | CID 598802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (48201-36-1) for sale [vulcanchem.com]

- 3. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 4. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 5. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scienceopen.com [scienceopen.com]

Theoretical Basis of Dansyl-proline Fluorescence Quenching: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles underlying the fluorescence quenching of Dansyl-proline. It is designed to serve as a valuable resource for researchers and professionals in the fields of biochemistry, biophysics, and drug development who utilize fluorescence quenching assays in their work.

Fundamentals of Fluorescence

Fluorescence is a photoluminescent process in which a molecule, known as a fluorophore, absorbs a photon of light, exciting it to a higher electronic state. The molecule then quickly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground electronic state by emitting a photon of lower energy (longer wavelength). This process is visually depicted in the Jablonski diagram.

The Jablonski Diagram

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

Caption: Jablonski diagram illustrating the processes of absorption, vibrational relaxation, and fluorescence.

This compound as a Fluorophore

This compound is a fluorescent molecule formed by the covalent attachment of a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group to the amino acid proline. The dansyl group is a well-known fluorophore characterized by its sensitivity to the local environment. Its fluorescence quantum yield and emission maximum are highly dependent on the polarity of its surroundings. In a non-polar environment, it exhibits strong fluorescence, while its fluorescence is significantly quenched in a polar, aqueous environment.

Mechanisms of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. Quenching can occur through various mechanisms, which are broadly classified as either static or dynamic.

Static Quenching

Static quenching occurs when a fluorophore forms a non-fluorescent complex with another molecule, known as a quencher, in the ground state. This complex formation effectively reduces the concentration of the fluorophore that can be excited.

-

Characteristics:

-

Decrease in fluorescence intensity.

-

No change in the fluorescence lifetime of the uncomplexed fluorophore.

-

The absorption spectrum of the fluorophore may change upon complex formation.

-

The quenching efficiency decreases with increasing temperature, as higher temperatures can lead to the dissociation of the ground-state complex.

-

Dynamic Quenching

Dynamic quenching, also known as collisional quenching, occurs when an excited fluorophore collides with a quencher molecule. This collision provides a non-radiative pathway for the excited fluorophore to return to the ground state, thus preventing the emission of a photon.

-

Characteristics:

-

Decrease in fluorescence intensity.

-

Decrease in fluorescence lifetime.

-

No change in the absorption spectrum of the fluorophore.

-

The quenching efficiency increases with increasing temperature, as higher temperatures lead to higher diffusion rates and more frequent collisions.

-

Caption: Comparison of static and dynamic fluorescence quenching mechanisms.

Photoinduced Electron Transfer (PET) in this compound Quenching

A primary mechanism for the quenching of the dansyl fluorophore, particularly by amino acid residues like proline, is Photoinduced Electron Transfer (PET). In this process, the excited dansyl group can act as an electron acceptor, and a nearby electron-donating moiety, such as the lone pair of electrons on the nitrogen atom of the proline ring, can act as the electron donor. The transfer of an electron from the donor to the excited fluorophore results in the formation of a radical ion pair, which then decays non-radiatively to the ground state, thus quenching the fluorescence.

The efficiency of PET is highly dependent on the distance and orientation between the donor and acceptor, as well as the thermodynamics of the electron transfer process, which can be influenced by the solvent environment.

Caption: Simplified schematic of the Photoinduced Electron Transfer (PET) quenching mechanism.

Quantitative Analysis: The Stern-Volmer Equation

The efficiency of collisional quenching can be quantified using the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]

Where:

-

F₀ is the fluorescence intensity in the absence of the quencher.

-

F is the fluorescence intensity in the presence of the quencher.

-

Ksv is the Stern-Volmer quenching constant.

-

[Q] is the concentration of the quencher.

-

kq is the bimolecular quenching rate constant.

-

τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

A linear plot of F₀/F versus [Q] is indicative of a single quenching mechanism (either purely static or purely dynamic).

Representative Quantitative Data

The following table provides representative data for the fluorescence quenching of a Dansyl-amino acid system. These values are illustrative and can vary depending on the specific experimental conditions.

| Parameter | Symbol | Representative Value | Unit |

| Fluorescence Lifetime (unquenched) | τ₀ | 10 - 20 | ns |

| Stern-Volmer Constant | Ksv | 1 x 10² - 1 x 10⁴ | M⁻¹ |

| Bimolecular Quenching Rate Constant | kq | 1 x 10⁹ - 1 x 10¹⁰ | M⁻¹s⁻¹ |

| Association Constant (Static Quenching) | Ka | 1 x 10³ - 1 x 10⁵ | M⁻¹ |

Experimental Protocol for this compound Fluorescence Quenching

This section outlines a general methodology for conducting a fluorescence quenching titration experiment to study the interaction of a quencher with this compound.

Materials and Instrumentation

-

This compound solution: A stock solution of known concentration (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Quencher solution: A stock solution of the quencher of interest at a high concentration (e.g., 100 mM) in the same buffer.

-

Buffer solution: The same buffer used to prepare the stock solutions.

-

Spectrofluorometer: Equipped with a temperature-controlled cuvette holder.

-

Quartz cuvettes: With a 1 cm path length.

Experimental Workflow

Caption: A typical experimental workflow for a fluorescence quenching titration.

Detailed Procedure

-

Preparation of the Sample:

-

Prepare a working solution of this compound (e.g., 10 µM) in the buffer.

-

Allow the solution to equilibrate to the desired temperature in the spectrofluorometer.

-

-

Determination of Excitation and Emission Maxima:

-

Scan the excitation spectrum while monitoring the emission at a fixed wavelength.

-

Scan the emission spectrum while exciting at the determined excitation maximum. The typical excitation wavelength for the dansyl group is around 340 nm, and the emission is around 520 nm.

-

-

Fluorescence Quenching Titration:

-

Record the initial fluorescence intensity of the this compound solution (F₀).

-

Add a small, precise volume of the concentrated quencher stock solution to the cuvette.

-

Mix thoroughly and allow the solution to equilibrate for a few minutes.

-

Record the fluorescence intensity (F).

-

Repeat the addition of the quencher and the measurement of fluorescence intensity until a significant decrease in fluorescence is observed or the quencher concentration reaches the desired maximum.

-

-

Data Analysis:

-

Correct the observed fluorescence intensities for dilution by multiplying each F by the dilution factor (V_total / V_initial).

-

If the quencher absorbs significantly at the excitation or emission wavelengths, an inner filter effect correction may be necessary.

-

Plot the corrected F₀/F values against the corresponding quencher concentrations.

-

Perform a linear regression on the Stern-Volmer plot to determine the Stern-Volmer constant (Ksv) from the slope.

-

If the fluorescence lifetime (τ₀) is known or measured, the bimolecular quenching rate constant (kq) can be calculated.

-

Applications in Drug Development

Fluorescence quenching assays involving this compound and other fluorescent probes are powerful tools in drug development for:

-

Screening for binding interactions: Identifying compounds that bind to a target protein or molecule by observing the quenching of a covalently attached or non-covalently bound fluorophore.

-

Determining binding affinities: Quantifying the strength of the interaction between a drug candidate and its target.

-

Studying conformational changes: Monitoring changes in the local environment of a fluorophore that can result from ligand binding or protein folding/unfolding.

By providing a robust and sensitive method for studying molecular interactions, the principles of this compound fluorescence quenching offer valuable insights throughout the drug discovery and development pipeline.

An In-depth Technical Guide to the Dansylation of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the dansylation of amino acids, a widely used pre-column derivatization technique for the analysis of amino acids by chromatography. Dansylation enhances the detection of amino acids, particularly for methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to Dansylation

Dansylation is a chemical modification process where a dansyl group is attached to a molecule of interest. In the context of amino acid analysis, 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride (Dns-Cl), reacts with the primary and secondary amino groups of amino acids.[1][2] This reaction yields stable, fluorescent sulfonamide adducts.[2][3] The resulting dansylated amino acids (Dns-aa) exhibit strong fluorescence, which significantly improves their detectability.[4]

The dansyl group is non-fluorescent until it reacts with an amine.[3] The resulting dansyl-amides have environmentally sensitive fluorescence quantum yields and emission maxima, making dansylation a valuable tool in biophysical studies.[3] This technique is instrumental in protein sequencing, amino acid analysis, and investigating protein folding and dynamics.[2][3]

The Dansylation Reaction

The core of the dansylation process is the reaction between dansyl chloride and an amino acid. This reaction is favored at a high pH, typically between 9.5 and 10.[1][4] The reaction is usually carried out in an aqueous-organic mixture, such as acetone-water.[1]

Side reactions can occur during dansylation, including the hydrolysis of dansyl chloride to dansyl sulfonic acid (Dns-OH) and the formation of dansylamide (Dns-NH2).[5] The hydrolysis of dansyl chloride is constant and low up to pH 9.5, after which it increases rapidly.[6]

Experimental Protocols

A generalized experimental workflow for the dansylation of amino acids for subsequent analysis is outlined below. Specific parameters may need to be optimized depending on the sample matrix and the analytical instrumentation.

Detailed Methodology

The following protocol is a synthesis of commonly employed methods for the dansylation of amino acids.[7][8]

Materials:

-

Dansyl chloride solution (e.g., 5 mg/mL in acetone or 50 mM in acetonitrile).[7][8]

-

Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8).[7]

-

Ammonium hydroxide (10% v/v) for quenching.[7]

-

Acetonitrile (ACN) and Methanol (MeOH).

-

Amino acid standards or sample extracts.

Procedure:

-

Preparation of Reagents:

-

Prepare the sodium carbonate/bicarbonate buffer by dissolving sodium bicarbonate and sodium carbonate in water to achieve a pH of 9.8.[7]

-

Prepare the dansyl chloride solution. Note that dansyl chloride is not stable at high pH and should be mixed with the buffer immediately before use.[7] Dansyl chloride is also unstable in dimethyl sulfoxide (DMSO).[2][3]

-

-

Derivatization:

-

Immediately before derivatization, mix the dansyl chloride solution and the carbonate-bicarbonate buffer in a 1:1 ratio.[7]

-

Add the amino acid sample or standard to the mixed derivatization reagent.[7]

-

Incubate the reaction mixture. Incubation conditions can vary, for example, at 25°C for 60 minutes with shaking, or in the dark at room temperature for 30 minutes.[7] Other reported conditions include 60°C for 60 minutes or 38°C for 90-120 minutes.[4] For derivatization of biogenic amines, incubation at 40°C for 40 minutes in the dark has been used.[8]

-

-

Quenching the Reaction:

-

Sample Preparation for Analysis:

-

The resulting solution containing the dansylated amino acids can then be diluted and filtered before injection into the HPLC or LC-MS system.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for the dansylation of amino acids.

Table 1: Reaction Conditions

| Parameter | Value/Range | Reference(s) |

| pH | 9.5 - 10 | [1][4] |

| 9.8 | [7] | |

| Temperature | Room Temperature (25°C) | [7] |

| 38°C | [4] | |

| 40°C | [8] | |

| 60°C | [4] | |

| Reaction Time | 30 - 60 minutes | [7] |

| 40 minutes | [8] | |

| 60 minutes | [4] | |

| 90 - 120 minutes | [4] |

Table 2: Spectroscopic Properties of Dansyl Derivatives

| Property | Wavelength (nm) | Compound | Reference(s) |

| UV Absorption Maxima | 214, 246, 325 | Dansyl glycine | [4] |

| Fluorescence Excitation | 324 | Dansyl glycine | [4] |

| 335 | Dansyl | [9] | |

| Fluorescence Emission | 559 | Dansyl glycine | [4] |

| 518 | Dansyl | [9] |

Factors Influencing Dansylation

Several factors can influence the efficiency and outcome of the dansylation reaction. These should be carefully controlled for reproducible results.

-

pH: The rate of dansylation increases with pH. However, at very high pH, the hydrolysis of dansyl chloride also increases, which can reduce the yield of the desired products.[6][10]

-

Temperature and Time: The reaction rate is dependent on both temperature and incubation time. Higher temperatures generally lead to faster reactions, but can also promote degradation of the derivatives if not optimized.[4]

-

Reagent Concentration: The concentration of dansyl chloride should be in excess to ensure complete derivatization of the amino acids.

-

Solvent: The reaction is typically performed in a mixture of aqueous buffer and an organic solvent to ensure the solubility of both the amino acids and dansyl chloride.

Applications in Research and Development

Dansylation of amino acids is a robust and sensitive method with numerous applications, including:

-

Quantitative Amino Acid Analysis: A primary application is the quantification of amino acids in various biological samples, such as biological fluids, tissues, and protein hydrolysates.[4][11][12]

-

N-terminal Amino Acid Sequencing: It is a classic method for identifying the N-terminal amino acid of proteins and peptides.[1][5]

-

Fluorescence Resonance Energy Transfer (FRET): The fluorescent properties of dansyl derivatives allow their use in FRET studies to investigate protein folding and dynamics.[2][3]

-

Drug Binding Studies: Dansylated amino acids are used as fluorescent probes to study the binding of drugs to proteins like human serum albumin.[13]

Conclusion

The dansylation of amino acids remains a valuable and widely used technique in analytical biochemistry and drug development. Its ability to introduce a highly fluorescent tag onto amino acids provides the sensitivity required for their detection and quantification in complex biological matrices. By understanding the reaction mechanism, optimizing experimental protocols, and being aware of the influencing factors, researchers can effectively utilize dansylation for a variety of applications.

References

- 1. scribd.com [scribd.com]

- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 3. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 6. study-of-the-dansylation-reaction-of-amino-acids-peptides-and-proteins - Ask this paper | Bohrium [bohrium.com]

- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 10. mdpi.com [mdpi.com]

- 11. Targeted Quantification of Amino Acids by Dansylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for N-terminal protein sequencing using Dansyl-proline.

Application Note & Protocol

Topic: High-Sensitivity N-Terminal Protein Sequencing using Dansyl Chloride with Proline Quenching

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-terminal protein sequencing is a fundamental technique for protein characterization, quality control, and drug development. The dansyl chloride method offers a highly sensitive approach to identify the N-terminal amino acid of a protein or peptide. This method involves the reaction of 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) with the primary amine of the N-terminal residue. The resulting dansyl-peptide is then subjected to acid hydrolysis, which cleaves all peptide bonds but leaves the acid-resistant dansyl-amino acid bond intact[1][2]. The highly fluorescent N-terminal dansyl-amino acid is then identified, typically by high-performance liquid chromatography (HPLC)[3]. This application note provides detailed protocols for single N-terminal identification and for sequential sequencing via the Dansyl-Edman method, incorporating a critical proline quenching step to enhance reaction specificity.

Principle of the Method

The core of the method lies in the reaction between dansyl chloride and the unprotonated α-amino group of the N-terminal amino acid under mildly alkaline conditions[4][5]. This forms a stable sulfonamide linkage. Subsequent acid hydrolysis breaks down the polypeptide into its constituent amino acids. Because the dansyl-amino acid linkage is resistant to this hydrolysis, the N-terminal residue remains labeled and can be easily separated and identified due to its strong fluorescence under UV light[1][2]. The sensitivity of this fluorescence detection is approximately 100 times greater than that of methods identifying phenylthiohydantoin (PTH) derivatives from direct Edman degradation[6][7].

A crucial step in the protocol is the termination of the dansylation reaction. Excess dansyl chloride can lead to unwanted side reactions. The addition of a quenching agent, such as a proline solution, effectively consumes the remaining unreacted dansyl chloride, preventing these side reactions and improving the accuracy of the results[8].

Chemical Reaction Pathway

Caption: Reaction of Dansyl Chloride with the N-terminal amino acid of a peptide.

Experimental Workflows

Workflow 1: Single N-Terminal Amino Acid Identification

Caption: Workflow for identifying a single N-terminal amino acid.

Workflow 2: Sequential Sequencing (Dansyl-Edman Method)

Caption: Cyclical workflow for the Dansyl-Edman sequential sequencing method.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the dansyl chloride sequencing method.

| Parameter | Value | Notes | Source |

| Sensitivity | ~100x more sensitive than PTH-amino acid detection | Based on the high fluorescence quantum yield of the dansyl group. | [6][7] |

| Sample Requirement | 1 nmole (Qualitative) | For basic identification of the N-terminal amino acid. | [9] |

| 5-10 nmoles (Quantitative) | For accurate measurement of the amount of N-terminal amino acid. | [9] | |

| Hydrolysis Time | 4 hours at 110°C | Sufficient for most dansyl-amino acid linkages. | [9] |

| 18 hours at 110°C | Recommended for peptides with N-terminal Valine, Leucine, or Isoleucine due to steric hindrance. | [9] | |

| Reaction pH | ~pH 9.5 | Optimal for the reaction of dansyl chloride with the unprotonated N-terminal amine. Rate of hydrolysis of dansyl chloride increases rapidly above this pH. | [9] |

Experimental Protocols

Protocol 1: Identification of a Single N-Terminal Amino Acid

1. Materials

-

Peptide Sample (lyophilized, 5-10 nmol)

-

Coupling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 9.5

-

Dansyl Chloride Solution: 5 mg/mL in anhydrous acetone (prepare fresh)

-

Quenching Solution: 100 mg/mL Proline in water

-

Hydrolysis Reagent: 6 M Hydrochloric Acid (HCl)

-

Extraction Solvent: Ethyl Acetate

-

Mobile Phase Solvents for HPLC (e.g., Acetonitrile, Water, buffer salts)

-

Dansyl-amino acid standards mixture

2. Procedure

-

Sample Preparation: Dissolve 5-10 nmol of the lyophilized peptide in 50 µL of Coupling Buffer in a microcentrifuge tube.

-

Dansylation: Add 50 µL of the freshly prepared Dansyl Chloride Solution. Mix gently and incubate in the dark at 37°C for 1 hour.

-

Quenching: To consume excess dansyl chloride, add 10 µL of the Proline Solution. Incubate in the dark at room temperature for 30 minutes[8].

-

Drying: Evaporate the sample to dryness under a stream of nitrogen or in a vacuum centrifuge.

-

Hydrolysis: Add 100 µL of 6 M HCl to the dried sample. Seal the tube under vacuum or flush with nitrogen. Incubate at 110°C for 4 hours (or 18 hours for N-terminal Val, Leu, Ile)[9].

-

Post-Hydrolysis Drying: Evaporate the HCl to dryness in a vacuum centrifuge.

-

Extraction: Resuspend the dried residue in 50 µL of water. Extract the dansylated amino acid by adding 100 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

-

Sample Preparation for HPLC: Carefully transfer the upper organic phase containing the dansyl-amino acid to a new tube and evaporate to dryness. Resuspend the sample in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase.

-

Analysis: Inject the sample onto a reverse-phase C18 HPLC column. Identify the dansyl-amino acid by comparing its retention time to that of known standards run under the same conditions. Use a fluorescence detector for detection (Excitation: ~340 nm, Emission: ~510 nm).

Protocol 2: Sequential Sequencing using the Dansyl-Edman Method

This protocol combines the sensitivity of dansylation with the sequential degradation of the Edman reaction[6][10].

1. Materials

-

All materials from Protocol 1

-

Phenylisothiocyanate (PITC)

-

Coupling Buffer 2: 50% Pyridine in water, pH adjusted to ~9.0 with trifluoroacetic acid

-

Anhydrous Trifluoroacetic Acid (TFA)

-

Extraction Solvent 2: Heptane/Ethyl Acetate mixture

2. Procedure

-

Cycle 0 (Identify First Residue): Take an initial aliquot (~5%) of your starting peptide solution. Use this aliquot to identify the first N-terminal amino acid by following all steps in Protocol 1 .

-

Cycle 1 - Coupling: To the remaining 95% of the peptide sample, add PITC and Coupling Buffer 2. Incubate at 50°C for 30 minutes to form the PTC-peptide. Dry the sample.

-

Cycle 1 - Cleavage: Add anhydrous TFA to the dried PTC-peptide to cleave the N-terminal residue as a thiazolinone derivative. Incubate for 15 minutes.

-

Cycle 1 - Extraction & Sample Prep: Dry the sample to remove TFA. The thiazolinone derivative is typically extracted and discarded[6]. The remaining shortened peptide is dried.

-

Cycle 1 - N-Terminal Identification: The dried, shortened peptide is now ready for the next cycle. Take a small aliquot (~5% of the remaining material). Use this aliquot to identify the new N-terminal amino acid by following all steps in Protocol 1 .

-

Subsequent Cycles: Repeat steps 2-5 to sequentially identify the amino acids down the peptide chain. The amount of peptide will decrease with each cycle, but the high sensitivity of the dansyl method allows for several rounds of sequencing.

References

- 1. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 3. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. gcwgandhinagar.com [gcwgandhinagar.com]

- 6. The dansyl-edman method for Peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. study-of-the-dansylation-reaction-of-amino-acids-peptides-and-proteins - Ask this paper | Bohrium [bohrium.com]

- 10. The Dansyl-Edman Method for Manual Peptide Sequencing | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Fluorescent Labeling of Peptides with Dansyl-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-proline is a fluorescent probe used for the covalent labeling of peptides and proteins. The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is a well-established fluorophore that exhibits environmentally sensitive fluorescence. This property makes this compound a valuable tool for studying peptide-protein interactions, conformational changes, and for the development of fluorescent ligands for receptor mapping.[1] This document provides detailed application notes and experimental protocols for the use of this compound in fluorescently labeling peptides.

This compound is particularly useful for labeling the N-terminal amino group of peptides. The reaction between the sulfonyl chloride of the dansyl group and primary or secondary amines of the peptide forms a stable sulfonamide bond.[2] The fluorescence of the dansyl conjugate is highly dependent on the polarity of its local environment, often showing increased quantum yield and a blue shift in emission wavelength in nonpolar environments. This solvatochromic property is advantageous for detecting binding events to hydrophobic pockets on target proteins.

Data Presentation

Physicochemical and Spectroscopic Properties of this compound and Related Compounds

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₁₇H₂₀N₂O₄S | [1] |

| Molecular Weight | 348.42 g/mol | [1] |

| Excitation Wavelength (λex) | ~340 nm | [1] |

| Emission Wavelength (λem) | ~525 nm | [1] |

| Solubility | Limited in water; soluble in DMSO, DMF | [1] |

| Dansyl Glycine (as a proxy for spectroscopic properties) | ||

| Molar Extinction Coefficient (at 338.5 nm) | 4,300 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (in water) | 0.07 | |

| Fluorescence Quantum Yield (in dioxane) | 0.66 |

Labeling Reaction Parameters

| Parameter | Recommended Condition | Notes | Source |

| pH | 8.0 - 9.5 | Reaction rate increases with pH. At higher pH, hydrolysis of this compound also increases. | [2] |

| Temperature | 37-75°C | Higher temperatures can increase reaction rate but may affect peptide stability. | |

| Reaction Time | 30 - 120 minutes | Dependent on temperature, pH, and reactant concentrations. | |